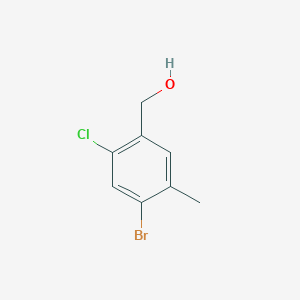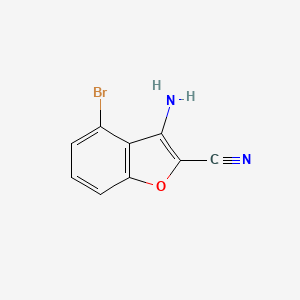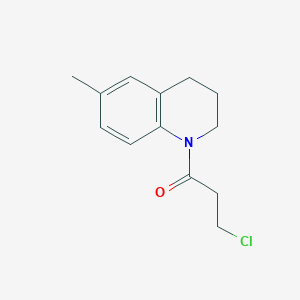![molecular formula C10H10ClN3O2 B11874395 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1184918-12-4](/img/structure/B11874395.png)
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-7-イソプロピル-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸は、縮合ピロール環とピリミジン環系を特徴とするヘテロ環化合物であり、ピリミジン環の4位に塩素原子、7位にイソプロピル基が結合しています。
製造方法
合成経路と反応条件
4-クロロ-7-イソプロピル-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸の合成には、一般的に複数段階の有機反応が必要となります。一般的な方法の1つは、エチル2-シアノアセテートと2-ブロモ-1,1-ジメトキシエタンをカップリングさせてエチル2-シアノ-4,4-ジメトキシブタノエートを合成することから始まります。この中間体は、次にホルムアミジンを加えることで、6-アミノ-5-(2,2-ジメトキシエチル)ピリミジン-4-オールに変換されます。 続く段階では、環化と塩素化によって標的化合物が生成されます .
工業的製造方法
この化合物の工業的製造方法では、通常、高収率と高純度を達成するために反応条件が最適化されています。 例えば、ジエチルマロネートを出発物質として、水中の塩酸を用いることで、収率を大幅に向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. For example, using diethyl malonate as a starting material and employing hydrochloric acid in water as the solvent can significantly improve the yield .
化学反応の分析
反応の種類
4-クロロ-7-イソプロピル-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸は、さまざまな化学反応を起こします。具体的には、以下のような反応があります。
求電子置換反応: この化合物は、求核性芳香族置換反応に参加することができます。
カップリング反応: 鈴木カップリング反応を起こし、新しい炭素-炭素結合を形成することができます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、カップリング反応用のパラジウム触媒、求核置換反応用の強塩基などがあります。反応条件には、高い選択性と収率を確保するために、不活性雰囲気や制御された温度が含まれることがよくあります。
主な生成物
これらの反応によって生成される主な生成物は、使用する特定の試薬と条件によって異なります。 例えば、カップリング反応により、さまざまな置換ピリミジン誘導体が生成されることがあり、これらは医薬品合成における貴重な中間体です .
科学研究への応用
4-クロロ-7-イソプロピル-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸は、科学研究において幅広い用途があります。
化学: これは、複雑なヘテロ環化合物を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、細胞シグナル伝達経路の研究に不可欠なキナーゼ阻害剤の開発に使用されています。
医学: これは、特に癌治療や炎症性疾患の治療に使用されるキナーゼ阻害剤などの医薬品中間体の合成において役割を果たしています.
科学的研究の応用
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: This compound is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
作用機序
4-クロロ-7-イソプロピル-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸の作用機序は、キナーゼなどの特定の分子標的との相互作用を伴います。キナーゼ活性を阻害することで、この化合物はシグナル伝達経路を阻害し、細胞分裂、生存、その他の細胞プロセスに影響を与える可能性があります。 このメカニズムは、キナーゼ阻害剤が癌細胞の増殖を阻害できる癌治療の文脈において特に重要です .
類似化合物との比較
類似化合物
4-クロロ-7H-ピロロ[2,3-d]ピリミジン: イソプロピル基は欠損していますが、コア構造を共有しています。
4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルバルデヒド: カルボン酸基ではなく、アルデヒド基が含まれています.
独自性
7位のイソプロピル基と5位のカルボン酸基の存在により、4-クロロ-7-イソプロピル-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸は、そのアナログとは異なります。
特性
CAS番号 |
1184918-12-4 |
|---|---|
分子式 |
C10H10ClN3O2 |
分子量 |
239.66 g/mol |
IUPAC名 |
4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H10ClN3O2/c1-5(2)14-3-6(10(15)16)7-8(11)12-4-13-9(7)14/h3-5H,1-2H3,(H,15,16) |
InChIキー |
CNIXTIJPWLXRTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C2=C1N=CN=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


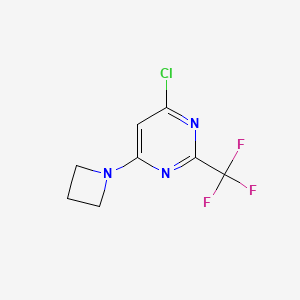

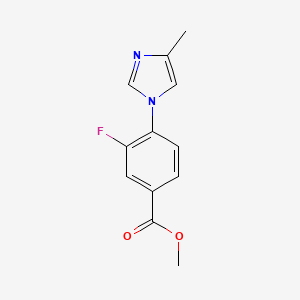



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)

![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)
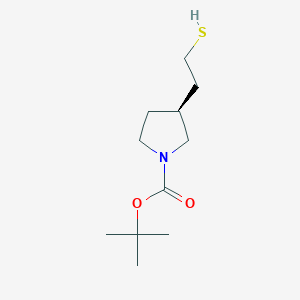
![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)
